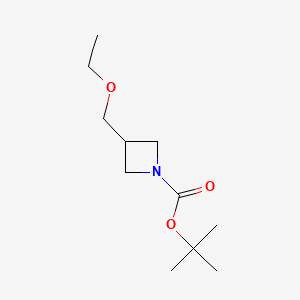

N-BOC-3-(Ethoxymethyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

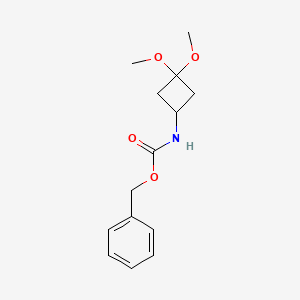

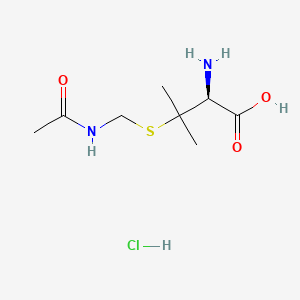

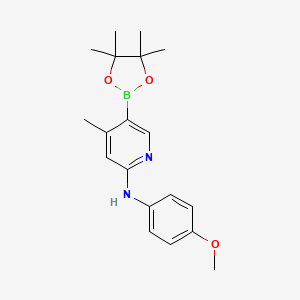

“N-BOC-3-(Ethoxymethyl)azetidine” is a chemical compound with the IUPAC name tert-butyl 3-(ethoxymethyl)-1-azetidinecarboxylate . It has a molecular weight of 215.29 and its InChI code is 1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 .

Synthesis Analysis

The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular formula of “this compound” is C11H21NO3 . The InChI key is IILNXKTXWWZRLR-UHFFFAOYSA-N .Chemical Reactions Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 215.29 . Its InChI code is 1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 .Aplicaciones Científicas De Investigación

Photocatalytic Applications

- (BiO)2CO3-Based Photocatalysts : A review on the fabrication, modification, and application of (BiO)2CO3-based photocatalysts reveals their significance in various fields such as healthcare, photocatalysis, and more. The review details strategies to enhance photocatalytic performance, including doping and formation of heterojunctions, which may be relevant for understanding how similar strategies could apply to compounds like N-BOC-3-(Ethoxymethyl)azetidine in photocatalytic contexts (Ni et al., 2016).

Anticancer and Therapeutic Applications

- Boron-Containing Compounds : Discusses the development of boron-containing compounds (BCCs) as preventive, diagnostic, and therapeutic tools. The review might provide insights into the design and application of this compound if its structure or function is related to BCCs (Soriano-Ursúa et al., 2014).

Aziridine Alkaloids

- Aziridine Alkaloids : Explores over 130 biologically active aziridine-containing compounds with confirmed pharmacological activity, including antitumor, antimicrobial, and antibacterial effects. This review underscores the role of aziridine alkaloids as a source of drug prototypes and leads for drug discovery, which may be relevant for understanding the potential biomedical applications of this compound (Ismail et al., 2009).

Neuroprotective Mechanisms

- Citicoline in Cerebral Ischemia : Discusses the neuroprotective mechanisms of citicoline in cerebral ischemia, including its potential to enhance the reconstruction of phospholipids in the injured brain. While not directly related, the pharmacological principles might offer insights into similar protective mechanisms that could be explored with this compound in neurological contexts (Hatcher & Dempsey, 2002).

Mecanismo De Acción

The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization by N–C bond cleavage . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .

Safety and Hazards

Direcciones Futuras

Azetidines have recently received increased attention due to their desirable physiochemical properties and the emergence of highly bioactive azetidine containing compounds . The synthesis, functionalization, and ring opening of azetidines have been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods .

Propiedades

IUPAC Name |

tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILNXKTXWWZRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742956 |

Source

|

| Record name | tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373233-11-4 |

Source

|

| Record name | tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)